Bendroflumethiazide

Descripción

A thiazide diuretic with actions and uses similar to those of hydrochlorothiazide. It has been used in the treatment of familial hyperkalemia, hypertension, edema, and urinary tract disorders. (From Martindale, The Extra Pharmacopoeia, 30th ed, p810)

This compound is a Thiazide Diuretic. The physiologic effect of this compound is by means of Increased Diuresis.

This compound is a long-acting agent, also known as bendrofluazide, belonging to the class of thiazide diuretics with antihypertensive activity.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1959 and is indicated for cardiovascular disease and hypertension and has 1 investigational indication.

A thiazide diuretic with actions and uses similar to those of HYDROCHLOROTHIAZIDE. It has been used in the treatment of familial hyperkalemia, hypertension, edema, and urinary tract disorders. (From Martindale, The Extra Pharmacopoeia, 30th ed, p810)

See also: Chlorothiazide (related); Hydroflumethiazide (related); Methyclothiazide (related) ... View More ...

Structure

3D Structure

Propiedades

IUPAC Name |

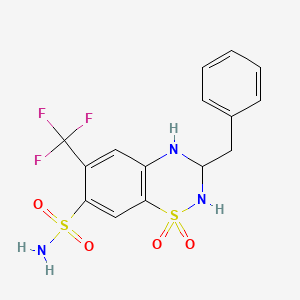

3-benzyl-1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3N3O4S2/c16-15(17,18)10-7-11-13(8-12(10)26(19,22)23)27(24,25)21-14(20-11)6-9-4-2-1-3-5-9/h1-5,7-8,14,20-21H,6H2,(H2,19,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDWIHXWEUNVBIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2NC3=C(C=C(C(=C3)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022647 | |

| Record name | Bendroflumethiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bendroflumethiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014580 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>63.2 [ug/mL] (The mean of the results at pH 7.4), FREELY SOL IN ALC & ACETONE, Insoluble in chloroform, benzene, ether., In water, 108.3 mg/l at 25 °C., 2.14e-01 g/L | |

| Record name | SID855628 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Bendroflumethiazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00436 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENDROFLUMETHIAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3293 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Bendroflumethiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014580 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from dioxane., WHITE TO CREAM-COLORED, FINELY DIVIDED, CRYSTALLINE POWDER | |

CAS No. |

73-48-3 | |

| Record name | Bendroflumethiazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bendroflumethiazide [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bendroflumethiazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00436 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENDROFLUMETHIAZIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758229 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bendroflumethiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bendroflumethiazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.728 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENDROFLUMETHIAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q52X6ICJI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENDROFLUMETHIAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3293 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Bendroflumethiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014580 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

222-223 °C, 224.5 to 225.5 °C (also reported as 221 to 223 °C), 221 - 223 °C | |

| Record name | Bendroflumethiazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00436 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENDROFLUMETHIAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3293 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Bendroflumethiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014580 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Bendroflumethiazide's Mechanism of Action on the Distal Convoluted Tubule: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanism by which bendroflumethiazide, a thiazide diuretic, exerts its effects on the distal convoluted tubule (DCT) of the nephron. The document details the drug's interaction with its molecular target, the subsequent physiological cascade, the regulatory pathways involved, and the key experimental protocols used in its study.

The Molecular Target: The Na⁺-Cl⁻ Cotransporter (NCC)

The primary target of this compound and all thiazide diuretics is the sodium-chloride cotransporter (NCC) , also known as SLC12A3. This electroneutral ion transporter is located on the apical membrane of epithelial cells in the DCT.[1][2] The DCT is responsible for reabsorbing approximately 5-10% of the filtered sodium chloride (NaCl) load from the tubular fluid.[3] NCC mediates this reabsorption by moving one Na⁺ ion and one Cl⁻ ion together from the tubular lumen into the cell. This process is a critical component of the kidney's role in regulating salt and water homeostasis, which directly impacts blood pressure.[3][4]

Core Mechanism of Inhibition

This compound functions as a high-affinity inhibitor of the NCC. Recent structural studies using cryo-electron microscopy have elucidated the precise mechanism of action.[4][5]

-

Orthosteric Binding: The drug binds to an orthosteric site within the transporter's transmembrane domain.[5]

-

Competitive Inhibition: The thiazide binding pocket overlaps with the binding site for the chloride ion. This results in direct competition with chloride, preventing it from binding and initiating the transport cycle.[4]

-

Conformational Arrest: By occupying this critical site, this compound locks the NCC into an outward-facing conformation. This conformational arrest prevents the transporter from cycling between its outward-facing and inward-facing states, a process essential for translocating Na⁺ and Cl⁻ ions across the apical membrane.[4]

The net result is a potent and specific blockade of NaCl reabsorption in the distal convoluted tubule.

Physiological Cascade and Therapeutic Effect

The inhibition of NCC initiates a cascade of physiological events that culminate in the desired therapeutic effects of diuresis and blood pressure reduction.

-

Increased Ion Excretion (Natriuresis & Chloruresis): With NCC blocked, Na⁺ and Cl⁻ remain in the tubular fluid, leading to their increased excretion in the urine.

-

Osmotic Diuresis: Water follows the retained solutes (Na⁺ and Cl⁻) into the urine via osmosis, increasing urine output (diuresis).

-

Volume Depletion: The net loss of salt and water leads to a reduction in plasma and extracellular fluid volume.

-

Reduced Blood Pressure: The initial drop in blood pressure is due to the decrease in cardiac output resulting from the reduced plasma volume. The long-term antihypertensive effect is also attributed to a decrease in total peripheral resistance, potentially through direct effects on vascular smooth muscle.[1]

Secondary electrolyte effects are also observed. The increased delivery of sodium to the downstream collecting duct promotes potassium excretion via the Na⁺-K⁺ exchange mechanism, which can lead to hypokalemia.[1][2] Conversely, thiazides reduce urinary calcium excretion.

Regulatory Context: The WNK-SPAK Kinase Pathway

The activity of the NCC is not static; it is dynamically regulated by a complex intracellular signaling cascade to meet physiological demands. The core of this pathway consists of the With-No-Lysine (WNK) kinases and their downstream substrate, the STE20/SPS1-related proline/alanine-rich kinase (SPAK) .[6][7]

-

Activation: Under conditions like low dietary salt or the presence of hormones such as angiotensin II, WNK kinases (e.g., WNK1, WNK4) become active.[8]

-

Phosphorylation Cascade: Activated WNKs phosphorylate and activate SPAK.[8][9]

-

NCC Phosphorylation: Activated SPAK then directly phosphorylates specific serine and threonine residues on the N-terminal domain of the NCC.[10]

-

Increased Activity: This phosphorylation enhances NCC activity by promoting its trafficking to and retention in the apical plasma membrane, thereby increasing the rate of salt reabsorption.[7][11]

This compound acts by directly inhibiting the transporter protein itself, regardless of its phosphorylation state. However, understanding this regulatory pathway is crucial, as its dysregulation is implicated in inherited forms of hypertension (e.g., Familial Hyperkalemic Hypertension).[6][7]

Quantitative Data

Table 1: Pharmacokinetic Parameters of this compound

This table summarizes key pharmacokinetic data following oral administration in healthy volunteers.

| Parameter | Value | Reference(s) |

| Dose Administered | 1.25 - 10 mg (oral) | [12][13] |

| Peak Plasma Concentration (Cmax) | 86 ± 18 ng/mL (for 10 mg dose) | [12] |

| Time to Peak Plasma (Tmax) | 2 ± 0.4 hours | [12] |

| Plasma Half-life (t½) | 3.0 - 8.9 hours (dose-dependent) | [12][13][14][15] |

| Apparent Volume of Distribution (Vd) | 1.48 L/kg | [2][12] |

| Renal Clearance | ~30 - 105 mL/min | [12][13] |

| Urinary Recovery (unchanged drug) | ~30% | [2][12] |

Table 2: Relative Inhibitory Potency of Thiazide Diuretics on NCC

While specific IC₅₀ values for this compound are not consistently reported across the literature, its relative potency has been established in functional assays.

| Diuretic | Relative Potency | Reference(s) |

| Polythiazide | Most Potent | [3] |

| Metolazone | ↓ | [3] |

| This compound | ↓ | [3] |

| Trichloromethiazide | ↓ | [3] |

| Chlorthalidone | Least Potent (of this group) | [3] |

Experimental Protocols

The study of this compound's mechanism relies on a combination of functional, biochemical, and structural biology techniques.

Functional Characterization using Two-Electrode Voltage Clamp (TEVC)

This technique is the gold standard for studying the function of ion transporters like NCC in a controlled environment.[16][17]

Methodology:

-

cRNA Preparation: The cDNA encoding human NCC (SLC12A3) is subcloned into an expression vector. Capped complementary RNA (cRNA) is synthesized in vitro from the linearized plasmid.

-

Oocyte Preparation: Oocytes are surgically harvested from Xenopus laevis frogs and defolliculated using collagenase treatment.

-

cRNA Injection: A defined amount of NCC cRNA (e.g., 50 ng) is injected into each oocyte using a nanoliter injector. Control oocytes are injected with water. Oocytes are incubated for 2-3 days to allow for protein expression.[17]

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber continuously perfused with a standard recording solution (e.g., ND96 buffer).

-

The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.[17][18]

-

The membrane potential is clamped at a holding potential (e.g., -50 mV).

-

NCC activity is assessed by measuring the change in current upon application of specific substrates or inhibitors. Since NCC is electroneutral, its activity is typically measured indirectly by co-expression with a channel that makes one of the transported ions electrogenic, or by measuring substrate-induced currents under specific ion gradient conditions.

-

-

Inhibition Assay: A dose-response curve is generated by perfusing the oocytes with increasing concentrations of this compound and measuring the corresponding inhibition of NCC-mediated current.

Analysis of NCC Phosphorylation by Immunoblotting

This biochemical technique is used to assess the phosphorylation status of NCC in response to various stimuli, providing insight into the activity of the WNK-SPAK pathway.[10]

Methodology:

-

Sample Preparation: Kidneys are harvested from animal models (e.g., mice or rats) subjected to different conditions (e.g., varying dietary salt, hormone infusion). Whole-cell lysates are prepared from the kidney cortex using a lysis buffer containing a cocktail of protease and, critically, phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration of each lysate is determined using a standard assay (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein (e.g., 50 µg) are denatured, resolved by size on a polyacrylamide gel, and then transferred to a PVDF or nitrocellulose membrane.

-

Blocking: The membrane is blocked (e.g., for 1 hour at room temperature) with a solution containing 5% Bovine Serum Albumin (BSA) in TBS-T. BSA is preferred over milk, as milk contains the phosphoprotein casein, which can cause high background.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated NCC (e.g., anti-pT58-NCC) or total NCC.[10][11]

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured on an imaging system. Densitometry is used to quantify the relative abundance of total and phosphorylated NCC.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | C15H14F3N3O4S2 | CID 2315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The thiazide-sensitive Na+-Cl− cotransporter: molecular biology, functional properties, and regulation by WNKs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Physiological Processes Modulated by the Chloride-Sensitive WNK-SPAK/OSR1 Kinase Signaling Pathway and the Cation-Coupled Chloride Cotransporters [frontiersin.org]

- 7. journals.physiology.org [journals.physiology.org]

- 8. researchgate.net [researchgate.net]

- 9. molbiolcell.org [molbiolcell.org]

- 10. Expression and phosphorylation of the Na+-Cl− cotransporter NCC in vivo is regulated by dietary salt, potassium, and SGK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of this compound after low oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. youtube.com [youtube.com]

- 16. Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Pharmacological profile of bendroflumethiazide in preclinical studies

An In-depth Technical Guide to the Preclinical Pharmacological Profile of Bendroflumethiazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a thiazide diuretic that has been a cornerstone in the management of hypertension and edema for decades.[1] Its primary therapeutic effects are mediated through its action on the kidneys, leading to increased excretion of salt and water.[2] This document provides a comprehensive overview of the preclinical pharmacological profile of this compound, focusing on its mechanism of action, pharmacokinetics, and pharmacodynamics as elucidated in animal studies. This guide is intended to serve as a technical resource, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key concepts through diagrams.

Pharmacodynamics

The pharmacodynamic effects of this compound are primarily centered on its diuretic and antihypertensive properties.

Mechanism of Action

This compound exerts its diuretic effect by directly inhibiting the sodium-chloride (Na+/Cl-) cotransporter (NCC), located on the apical membrane of epithelial cells in the distal convoluted tubule (DCT) of the nephron.[3][4] This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[1] The increased concentration of these ions in the tubular fluid leads to an osmotic increase in water retention within the tubule, resulting in diuresis—an increased excretion of urine.[1][5]

Consequently, there is an increased loss of sodium, chloride, and water from the body.[6] The drug also leads to a secondary loss of potassium and bicarbonate ions.[6] The antihypertensive mechanism is not fully understood but is thought to involve a reduction in blood volume due to diuresis and a direct vasodilatory effect on peripheral blood vessels.[7][8] This vasodilation may be mediated through actions on carbonic anhydrases or by activating large-conductance calcium-activated potassium (KCa) channels in vascular smooth muscle.[7]

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound - a diuretic | ari.info | ari.info [animalresearch.info]

- 5. youtube.com [youtube.com]

- 6. This compound – eDrug [edrug.mvm.ed.ac.uk]

- 7. go.drugbank.com [go.drugbank.com]

- 8. amberlife.net [amberlife.net]

Bendroflumethiazide's Effect on the Sodium-Chloride Symporter: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular interactions between the thiazide diuretic bendroflumethiazide and its pharmacological target, the sodium-chloride symporter (NCC), also known as the solute carrier family 12 member 3 (SLC12A3). This compound is a cornerstone in the management of hypertension and edema.[1] Its primary mechanism of action involves the inhibition of the NCC in the distal convoluted tubule (DCT) of the nephron.[2] This inhibition leads to decreased reabsorption of sodium and chloride ions, resulting in increased water excretion, or diuresis.[2] This document details the quantitative aspects of this interaction, provides established experimental protocols for its study, and visualizes the key signaling pathways and experimental workflows involved.

Introduction

This compound, a potent thiazide diuretic, exerts its therapeutic effects by directly targeting the sodium-chloride symporter (NCC) located in the apical membrane of the distal convoluted tubule in the kidney.[2] The NCC is a critical component of renal salt reabsorption, responsible for transporting approximately 5-10% of the filtered sodium load back into the bloodstream. By inhibiting this transporter, this compound effectively reduces blood volume and subsequently lowers blood pressure. Understanding the precise molecular interactions, the quantitative parameters of this inhibition, and the upstream and downstream cellular events is paramount for the rational design of novel diuretic agents and for optimizing existing therapeutic strategies.

Quantitative Data on this compound-NCC Interaction

Table 1: Relative Potency of Thiazide Diuretics on the Sodium-Chloride Symporter (NCC)

| Diuretic | Relative Potency |

| Polythiazide | > |

| Metolazone | > |

| This compound | > |

| Trichloromethiazide | > |

| Chlorthalidone |

This potency profile is based on the drugs' ability to inhibit NCC activity.[3]

A meta-analysis of clinical trials has also established a potency series for the blood pressure-lowering effects of different thiazides, which is consistent with their diuretic activity. This analysis estimated the dose of each drug required to achieve a 10 mm Hg reduction in systolic blood pressure.

Table 2: Estimated Doses of Thiazide Diuretics for a 10 mm Hg Reduction in Systolic Blood Pressure

| Diuretic | Estimated Dose (mg) |

| This compound | 1.4 |

| Chlorthalidone | 8.6 |

| Hydrochlorothiazide | 26.4 |

Data from a meta-regression of randomized, double-blind, parallel placebo-controlled trials.[4]

Experimental Protocols

In Vivo Assessment of Diuretic and Natriuretic Efficacy in a Rat Model

This protocol describes a method to evaluate the diuretic and natriuretic effects of this compound in rats.

Objective: To quantify the increase in urine output (diuresis) and sodium excretion (natriuresis) following oral administration of this compound.

Materials:

-

Male Wistar rats (150-200 g)

-

Metabolic cages with wire mesh bottoms and funnels for urine collection

-

This compound

-

Vehicle control (e.g., 0.5% carboxymethylcellulose)

-

Standard diuretic (e.g., Furosemide) for positive control

-

Flame photometer for sodium and potassium analysis

-

Graduated cylinders for urine volume measurement

Procedure:

-

Animal Acclimatization: House the rats in a controlled environment for at least one week prior to the experiment with free access to standard chow and water.

-

Grouping: Divide the rats into at least three groups (n=6 per group): Vehicle control, this compound-treated, and a positive control (e.g., Furosemide-treated).

-

Fasting: Withhold food for 15 hours before the experiment, but allow free access to water.

-

Hydration: Administer a priming dose of 0.9% saline (25 ml/kg) intraperitoneally to each rat.

-

Drug Administration: Immediately after hydration, administer the test compounds orally at the desired dose. The vehicle group receives the vehicle alone.

-

Urine Collection: Place the rats individually in metabolic cages. Collect urine at regular intervals (e.g., every hour for the first 5 hours) and then for a total of 24 hours.

-

Urine Analysis:

-

Measure the total volume of urine collected for each rat.

-

Centrifuge the urine samples to remove any particulate matter.

-

Determine the concentration of sodium (Na+) and potassium (K+) in the urine using a flame photometer.

-

-

Data Analysis:

-

Calculate the total urine output (ml/kg body weight) and the total excretion of Na+ and K+ (mmol/kg body weight) for each group.

-

Compare the results from the this compound-treated group with the vehicle control and positive control groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

-

Expected Outcome: A significant increase in urine volume and sodium excretion in the this compound-treated group compared to the vehicle control group.

In Vitro Functional Assessment of NCC Inhibition using a Chloride Influx Assay

This protocol outlines a cell-based assay to measure the inhibitory effect of this compound on NCC-mediated chloride influx.

Objective: To determine the concentration-dependent inhibition of NCC activity by this compound in a heterologous expression system.

Materials:

-

HEK293 cells stably co-expressing human NCC and a membrane-anchored, chloride-sensitive Yellow Fluorescent Protein (YFP).

-

Cell culture medium and reagents.

-

Chloride-free activation buffer (e.g., containing sodium gluconate).

-

Assay buffer containing 140 mM NaCl.

-

This compound stock solution in a suitable solvent (e.g., DMSO).

-

Multi-mode microplate reader with fluorescence detection capabilities (excitation/emission wavelengths ~485 nm/535 nm).

Procedure:

-

Cell Culture: Culture the HEK293-NCC-YFP cells in appropriate flasks until they reach confluence.

-

Cell Seeding: Seed the cells into 96-well black-walled, clear-bottom microplates at a suitable density and allow them to adhere and form a monolayer.

-

Cell Activation: Prior to the assay, wash the cells with a chloride-free activation buffer and incubate for a defined period to stimulate NCC activity.

-

Compound Incubation: Add varying concentrations of this compound (and a vehicle control) to the wells and incubate for a specific time.

-

Chloride Influx Measurement: Initiate chloride influx by adding the assay buffer containing 140 mM NaCl to the wells.

-

Fluorescence Reading: Immediately begin measuring the YFP fluorescence intensity over time using the microplate reader. The influx of chloride will quench the YFP fluorescence.

-

Data Analysis:

-

Calculate the initial rate of fluorescence quenching for each concentration of this compound.

-

Plot the rate of chloride influx as a function of the this compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Expected Outcome: A concentration-dependent decrease in the rate of chloride influx in the presence of this compound, allowing for the calculation of its IC50.

Signaling Pathways and Experimental Workflows

The WNK-SPAK Signaling Pathway Regulating NCC Activity

The activity of the sodium-chloride symporter is tightly regulated by the WNK-SPAK/OSR1 signaling cascade. This pathway plays a crucial role in modulating renal salt reabsorption in response to various physiological stimuli. This compound acts downstream of this signaling pathway by directly blocking the transporter.

Caption: The WNK-SPAK signaling pathway and the site of action for this compound.

Experimental Workflow for Assessing this compound Efficacy

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound, from in vitro characterization to in vivo validation.

Caption: Experimental workflow for the evaluation of this compound's efficacy.

Structure-Activity Relationship (SAR)

The interaction of this compound with the NCC is governed by specific structural features of the thiazide molecule. While a co-crystal structure of this compound bound to NCC is not yet available, insights can be drawn from the known SAR of thiazide diuretics and the recently resolved cryo-electron microscopy structures of NCC in complex with other thiazides.[5][6]

The thiazide binding pocket is located within the transmembrane domain of the NCC, accessible from the tubular lumen.[5] Key structural motifs of thiazide diuretics essential for their inhibitory activity include:

-

The Sulfonamide Group at Position 7: This group is critical for binding and diuretic activity. It forms hydrogen bonds with key residues within the NCC binding pocket.[7]

-

An Electron-Withdrawing Group at Position 6: In this compound, this is a trifluoromethyl (-CF3) group, which enhances its diuretic potency.[7]

-

A Lipophilic Substituent at Position 3: this compound possesses a benzyl group at this position, which contributes to its high lipid solubility and potency.[7] The hydrophobicity of this substituent generally correlates with increased diuretic activity.[7]

-

Saturation of the 3,4-Double Bond: The dihydro-benzothiadiazine structure of this compound, resulting from the saturation of this bond, increases its diuretic activity compared to unsaturated analogs.[7]

Molecular modeling and docking studies can be employed to further elucidate the specific interactions between this compound and the amino acid residues lining the NCC binding pocket, providing a structural basis for its inhibitory mechanism and guiding the design of future NCC inhibitors.

Conclusion

This compound remains a vital therapeutic agent for the management of hypertension and edema. Its efficacy stems from the specific and potent inhibition of the sodium-chloride symporter in the distal convoluted tubule. This in-depth technical guide has provided a comprehensive overview of the quantitative aspects of this interaction, detailed experimental protocols for its investigation, and a clear visualization of the relevant signaling pathways and experimental workflows. Further research, particularly the determination of a co-crystal structure of this compound bound to NCC and the precise quantification of its binding affinity, will continue to refine our understanding of this important drug-target interaction and facilitate the development of next-generation diuretics with improved therapeutic profiles.

References

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular mechanisms of thiazide-like diuretics-mediated inhibition of the human Na-Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmacy180.com [pharmacy180.com]

- 7. This compound | C15H14F3N3O4S2 | CID 2315 - PubChem [pubchem.ncbi.nlm.nih.gov]

Early Research on Bendroflumethiazide for Hypertension Treatment: A Technical Guide

This technical guide provides an in-depth analysis of the foundational research on bendroflumethiazide for the treatment of hypertension. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at the core data, experimental protocols, and physiological mechanisms elucidated in early clinical studies.

Core Concepts and Mechanism of Action

This compound is a thiazide diuretic that was patented in 1958 and approved for medical use in 1960.[1] Its primary application is in the management of hypertension and edema.[2][3] The principal mechanism of action of this compound is the inhibition of the Na+/Cl- symporter in the distal convoluted tubule of the nephron.[1][2][3] This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. The increased concentration of these ions in the filtrate leads to an osmotic increase in water excretion, a process known as diuresis. The resulting reduction in extracellular fluid and plasma volume contributes to a decrease in blood pressure.[3]

Beyond its diuretic effect, evidence from early research suggested that part of this compound's antihypertensive action may be due to vasodilation.[1] One proposed mechanism for this vasodilation is the increased biosynthesis of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.

Signaling Pathway: Renal Mechanism of Action

The following diagram illustrates the primary mechanism of this compound at the distal convoluted tubule of the nephron.

Signaling Pathway: Proposed Vasodilatory Mechanism

The following diagram illustrates the proposed mechanism of this compound-induced vasodilation through increased prostacyclin production.

Quantitative Data from Early Clinical Trials

The following tables summarize key quantitative data from early dose-response and comparative studies of this compound in the treatment of hypertension.

Dose-Response Relationship: Blood Pressure Reduction

A notable randomized, double-blind, dose-response study by Carlsen et al. (1990) provides clear data on the antihypertensive effect of different daily doses of this compound over a 12-week period.

| Daily Dose (mg) | Mean Decrease in Diastolic Blood Pressure (mmHg) |

| 0 (Placebo) | 3.5 |

| 1.25 | 9.8 |

| 2.5 | 10.8 |

| 5.0 | 10.1 |

| 10.0 | 10.8 |

Data from Carlsen JE, et al. Ugeskr Laeger. 1990;152(42):3072-5.[1][2]

A meta-analysis by Peterzan et al. (2012) established a potency series for systolic blood pressure reduction among three thiazide diuretics, with this compound being the most potent.

| Drug | Estimated Dose for 10 mmHg Systolic BP Reduction (mg) |

| This compound | 1.4 |

| Chlorthalidone | 8.6 |

| Hydrochlorothiazide | 26.4 |

Data from Peterzan MA, et al. Hypertension. 2012;59(5):964-70.[4][5]

Dose-Effect on Biochemical Variables

The same study by Carlsen et al. (1990) also investigated the dose-dependent effects on several biochemical parameters.

| Daily Dose (mg) | Change in Serum Potassium | Change in Serum Urate | Change in Blood Glucose | Change in Total Cholesterol | Change in Apolipoprotein B |

| 1.25 | No significant change | Increased | No significant change | No significant change | No significant change |

| 10.0 | Significant decrease | Increased | Increased | Increased | Increased |

Data from Carlsen JE, et al. BMJ. 1990;300(6730):975-8.[6]

The meta-analysis by Peterzan et al. (2012) also quantified the dose-response for changes in serum potassium and urate.

| Drug | Estimated Dose to Reduce Serum Potassium by 0.4 mmol/L (mg) | Estimated Dose to Increase Serum Urate by 36 µmol/L (mg) |

| This compound | 4.2 | 2.1 |

| Chlorthalidone | 11.9 | 8.9 |

| Hydrochlorothiazide | 40.5 | 12.3 |

Data from Peterzan MA, et al. Hypertension. 2012;59(5):964-70.[4]

Comparative Efficacy in Mild Hypertension (MRC Trial)

The Medical Research Council's trial on mild hypertension provided crucial data on the long-term outcomes of this compound treatment compared to placebo.

| Outcome | This compound Group Rate (per 1000 patient-years) | Placebo Group Rate (per 1000 patient-years) |

| Stroke | 1.4 | 2.6 |

| Coronary Events | 5.2 | 5.5 |

| All Cardiovascular Events | 6.7 | 8.2 |

| All-Cause Mortality | 5.8 | 5.9 |

Data from the Medical Research Council Working Party. BMJ. 1985;291(6488):97-104.[7]

Experimental Protocols of Key Early Studies

The following sections detail the methodologies employed in seminal early research on this compound.

Dose-Response Study (Carlsen et al., 1990)

-

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[1][2]

-

Patient Population: 257 male and female subjects, aged 25-70 years, with sitting diastolic blood pressures between 100-120 mmHg.[1][2]

-

Procedure:

-

A six-week placebo treatment period to establish baseline blood pressure.[1][2]

-

Random allocation to one of five treatment groups: placebo, or 1.25, 2.5, 5.0, or 10 mg of this compound daily for 12 weeks.[1][2]

-

Blood pressure was measured using a random zero sphygmomanometer.[1][2]

-

Biochemical variables, including serum potassium, urate, glucose, total cholesterol, apolipoprotein A I, apolipoprotein B, and triglycerides, were measured.[3]

-

-

Workflow Diagram:

Medical Research Council (MRC) Trial for Mild Hypertension

-

Study Design: A large-scale, single-blind, randomized, placebo-controlled trial.[7]

-

Patient Population: 17,354 men and women aged 35-64 years with mild hypertension (diastolic blood pressure 90-109 mmHg).[7]

-

Procedure:

-

Recruitment and screening of a large patient cohort from general practices.

-

Random allocation to receive this compound, propranolol, or a placebo.[7]

-

Long-term follow-up to monitor blood pressure and the incidence of cardiovascular events (stroke, coronary events) and mortality.

-

-

Logical Relationship Diagram:

Prostacyclin Mechanism Study (Webster et al., 1980)

-

Study Design: A within-patient, randomized, double-blind, crossover study.[8]

-

Patient Population: Patients with mild essential hypertension.

-

Procedure:

-

Patients received this compound (10 mg daily) or a placebo for a defined period.

-

A crossover period where patients switched treatments.

-

Blood pressure measurements were taken in lying, standing, and post-exercise states at 3 days and 10 weeks of treatment.[8]

-

Plasma levels of 6-oxo-PGF1 alpha, a stable metabolite of prostacyclin, were measured to assess prostacyclin biosynthesis.[8]

-

Conclusion

The early research on this compound was pivotal in establishing its efficacy and safety profile as an antihypertensive agent. Dose-response studies were crucial in identifying the optimal therapeutic window, demonstrating that lower doses (e.g., 1.25-2.5 mg daily) could achieve significant blood pressure reduction with fewer adverse biochemical effects compared to higher doses.[6] Large-scale clinical trials like the MRC study provided evidence for its effectiveness in reducing cardiovascular morbidity, particularly stroke, in patients with mild hypertension.[7] Mechanistic studies have not only clarified its primary diuretic action but also suggested secondary vasodilatory effects, offering further avenues for research. This body of early work laid the foundation for the long-term use of thiazide diuretics as a first-line treatment for hypertension.

References

- 1. researchgate.net [researchgate.net]

- 2. [The optimal dose of this compound in hypertension. A randomized double-blind dose-response study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Relation between dose of bendrofluazide, antihypertensive effect, and adverse biochemical effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Meta-analysis of dose-response relationships for hydrochlorothiazide, chlorthalidone, and this compound on blood pressure, serum potassium, and urate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bmj.com [bmj.com]

- 7. MRC trial of treatment of mild hypertension: principal results. Medical Research Council Working Party - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antihypertensive action of this compound: increased prostacyclin production? - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics and metabolism of bendroflumethiazide in vivo

An In-Depth Technical Guide to the In Vivo Pharmacokinetics and Metabolism of Bendroflumethiazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of this compound, a thiazide diuretic primarily used in the management of hypertension and edema.[1][2] The information is compiled from various in vivo studies, with a focus on quantitative data, experimental methodologies, and metabolic pathways.

Pharmacokinetic Profile

This compound is characterized by rapid oral absorption, high plasma protein binding, extensive metabolism, and renal excretion.[2][3][4]

Absorption

This compound is well and rapidly absorbed from the gastrointestinal tract following oral administration.[1][3][5] Studies indicate a bioavailability of approximately 100%, which is not significantly influenced by the concomitant intake of food.[2][6] Peak plasma concentrations are typically reached within 2 to 4 hours.[4][7]

Distribution

Upon entering systemic circulation, this compound exhibits extensive binding to plasma proteins, with reported values of 94-96% to human serum albumin.[2][3][7] This high degree of protein binding results in a relatively small apparent volume of distribution. The distribution of a drug is influenced by its binding to plasma proteins and tissues; acidic drugs like this compound are often highly protein-bound.[8]

Metabolism

This compound undergoes extensive hepatic metabolism.[1][2] In vivo studies have identified several metabolites in human urine. The primary metabolic processes involve hydrolysis and other structural modifications.[9][10] A significant portion of the drug is metabolized, while about 30% is excreted unchanged.[1][4]

Excretion

The primary route of elimination for this compound and its metabolites is through renal excretion.[1][5] Approximately 30% of an administered dose is excreted in the urine as the unchanged parent drug.[4] The plasma half-life generally ranges from 3 to 9 hours, depending on the dose and the pharmacokinetic model used for analysis.[3][4][11] While the plasma half-life is relatively short, its biological (diuretic) effect can last for 8 to 12 hours.[7][12] Both the parent drug and its metabolites can be detected in urine for up to 50 hours post-administration.[9]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for this compound compiled from studies in healthy human volunteers and hypertensive patients.

Table 1: Absorption and Distribution Parameters

| Parameter | Value | Subject Population | Dosing | Citation |

| Bioavailability | ~100% | Healthy Volunteers | Oral | [2] |

| Protein Binding | 94-96% | In vitro (Human Serum Albumin) | N/A | [2][3][7] |

| Tmax (Time to Peak) | 2 ± 0.4 hours | Healthy Volunteers | 10 mg Oral | [4] |

| 2 - 2.5 hours | N/A | N/A | [7] | |

| 2.3 hours | Hypertensive Patients | 2.5 mg & 5 mg Oral | [13] | |

| Cmax (Peak Conc.) | 86 ± 18 ng/mL | Healthy Volunteers | 10 mg Oral | [4] |

| 23 ng/mL | Hypertensive Patients | 2.5 mg Oral | [13] | |

| 50 ng/mL | Hypertensive Patients | 5 mg Oral | [13] | |

| Volume of Distribution | 1.48 L/kg | Healthy Volunteers | 10 mg Oral | [4] |

| 1.18 L/kg | Hypertensive Patients | 5 mg Oral | [13] | |

| 0.88 L/kg | Healthy Volunteers | 2.5 mg Oral (multiple dose) | [14] |

Table 2: Elimination and Clearance Parameters

| Parameter | Value | Subject Population | Dosing | Citation |

| Elimination Half-Life (t½) | 3.1 hours (1-compartment model) | Healthy Volunteers | 1.25 mg Oral | [11] |

| 8.9 hours (2-compartment model) | Healthy Volunteers | 2.5 mg & 5.0 mg Oral | [11] | |

| 3.0 hours | Healthy Volunteers | 10 mg Oral | [4] | |

| ~3-4 hours (plasma) | N/A | N/A | [2][7] | |

| 4.1 hours | Hypertensive Patients | 5 mg Oral | [13] | |

| 8.5 hours | N/A | N/A | [3] | |

| 8.2 - 8.6 hours | Healthy Volunteers | 2.5 mg Oral (multiple dose) | [14] | |

| Renal Clearance | ~30 mL/min | Healthy Volunteers | 1.25, 2.5, 5.0 mg Oral | [11] |

| 105 ± 24 mL/min | Healthy Volunteers | 10 mg Oral | [4] | |

| 93 mL/min | Hypertensive Patients | 2.5 mg Oral | [13] | |

| 48 mL/min | Hypertensive Patients | 5 mg Oral | [13] | |

| Non-Renal Clearance | 269 ± 77 mL/min | Healthy Volunteers | 10 mg Oral | [4] |

| 200 mL/min | Hypertensive Patients | 5 mg Oral | [13] | |

| Urinary Excretion (unchanged) | ~30% | Healthy Volunteers | 10 mg Oral | [4] |

Experimental Protocols

The characterization of this compound's pharmacokinetics relies on well-defined clinical studies. Below are detailed methodologies from key cited experiments.

Study of Urinary Metabolite Identification

-

Objective: To identify this compound metabolites in human urine.[9]

-

Study Population: Two healthy volunteers (22 and 26 years old).[9]

-

Drug Administration: A single oral dose of two 2.5 mg tablets of Tensionorme®.[9]

-

Sample Collection: Urine was collected at various time points up to 50 hours post-dose.[9]

-

Sample Preparation: Urine samples were extracted using BackerBond spe C-18 solid-phase extraction (SPE) cartridges.[9]

-

Analytical Method: Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) was used for the identification of metabolites by comparing their retention times, mass differences, and product ion spectra with the parent drug.[9]

Dose-Dependent Pharmacokinetic Study

-

Objective: To study the pharmacokinetics of this compound after various oral doses.[11]

-

Study Population: Nine healthy male volunteers.[11]

-

Drug Administration: Single oral doses of 1.25 mg, 2.5 mg, and 5.0 mg.[11]

-

Sample Collection: Plasma concentrations were monitored for up to 24 hours.[11]

-

Analytical Method: this compound concentrations in plasma were analyzed by Gas-Liquid Chromatography (GLC) following extractive alkylation.[11]

-

Data Analysis: A one-compartment model was used for the 1.25 mg dose data, while a two-compartment model was fitted to the 2.5 mg and 5.0 mg dose data to calculate pharmacokinetic parameters like half-life.[11]

Bioavailability Study with Food

-

Objective: To determine the effect of food on the bioavailability of this compound.[6]

-

Study Population: Eight healthy subjects.[6]

-

Drug Administration: A single oral dose of 10 mg was administered on two separate occasions: once after an overnight fast and once with a meal.[6]

-

Sample Collection: Plasma and urine samples were collected.[6]

-

Analytical Method: Concentrations of the drug in plasma and urine were determined by Gas-Liquid Chromatography (GLC).[6]

-

Data Analysis: Bioavailability was assessed by comparing the Area Under the Curve (AUC) and the total urinary recovery of the drug between the fasted and fed states.[6]

Visualizations: Metabolism and Experimental Workflow

Metabolic Pathway of this compound

The following diagram illustrates the metabolic conversion of this compound into its major identified metabolites.

Caption: In vivo metabolic pathway of this compound.

Experimental Workflow for Pharmacokinetic Analysis

This diagram outlines a typical experimental workflow for an in vivo pharmacokinetic study of this compound.

Caption: Generalized workflow for an in vivo pharmacokinetic study.

References

- 1. m.youtube.com [m.youtube.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C15H14F3N3O4S2 | CID 2315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Effect of food on the bioavailability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medsafe.govt.nz [medsafe.govt.nz]

- 8. Drug Distribution to Tissues - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]

- 9. dshs-koeln.de [dshs-koeln.de]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetics of this compound after low oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Pharmacokinetics of this compound in hypertensive patients | Semantic Scholar [semanticscholar.org]

- 14. [Pharmacokinetic studies and bioavailability of this compound in combination with spironolactone] - PubMed [pubmed.ncbi.nlm.nih.gov]

Bendroflumethiazide Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

Introduction

Bendroflumethiazide is a potent thiazide diuretic widely employed in the management of hypertension and edema.[1][2] Its therapeutic efficacy is intrinsically linked to its chemical structure, which has been the subject of extensive structure-activity relationship (SAR) studies. Understanding the intricate relationship between the molecular architecture of this compound and its pharmacological activity is paramount for the rational design of novel, more effective, and safer diuretic agents. This technical guide provides an in-depth analysis of the SAR of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action to support researchers and drug development professionals in this field.

Core Structure-Activity Relationships of Thiazide Diuretics

The diuretic activity of this compound and related thiazide diuretics is governed by specific structural features of the benzothiadiazine dioxide nucleus. The following points summarize the critical SAR findings:

-

Position 2: The nitrogen atom at position 2 can tolerate small alkyl substitutions, which can influence the duration of action.[3] The hydrogen atom at this position is the most acidic proton in the molecule, a feature enhanced by the adjacent electron-withdrawing sulfonyl group.[3]

-

Position 3: Substitution at this position with a lipophilic group, such as the benzyl group in this compound, significantly increases diuretic potency.[3] The hydrophobicity of the substituent at this position is directly correlated with enhanced saluretic activity.[3]

-

C3-C4 Double Bond: Saturation of the double bond between positions 3 and 4 to form a 3,4-dihydro derivative, as is the case in hydrothiazides like this compound, increases diuretic activity by approximately 3- to 10-fold compared to their unsaturated counterparts.[3]

-

Position 6: An electron-withdrawing group at this position is essential for diuretic activity.[3] In this compound, this is a trifluoromethyl (-CF3) group. Other effective groups include chloro (-Cl) and bromo (-Br) substituents.[3]

-

Position 7: A free sulfonamide (-SO2NH2) group at this position is crucial for the diuretic effect.[3] Removal or substitution of this group abolishes the diuretic activity, although some antihypertensive action may be retained in certain analogues.[3]

Quantitative Structure-Activity Relationship (QSAR) Data

Quantitative analysis of the structure-activity relationships of thiazide diuretics provides valuable insights for predicting the diuretic potency of novel analogues. The following table summarizes the relative diuretic activity of a series of thiazide derivatives, illustrating the impact of various substituents on their pharmacological effect.

| Compound | R2 | R3 | R6 | Relative Activity (Ra) |

| Chlorothiazide | H | H | Cl | 1 |

| Hydrochlorothiazide | H | H (saturated C3-C4) | Cl | 10 |

| This compound | H | -CH2-Ph | CF3 | 100 |

| Trichlormethiazide | H | -CHCl2 | Cl | 100 |

| Methyclothiazide | -CH3 | -CH2Cl | Cl | 100 |

| Polythiazide | -CH3 | -CH2SCH2CF3 | Cl | 100 |

| Cyclothiazide | H | (see structure) | Cl | 100 |

| Benzthiazide | H | -CH2SCH2Ph | Cl | 10 |

| Hydroflumethiazide | H | H (saturated C3-C4) | CF3 | 10 |

| Epitizide | H | (see structure) | Cl | 100 |

Data adapted from a QSAR study on thiazide diuretics. The relative activity (Ra) is a comparative measure of diuretic potency.[4][5]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the Na+/Cl- cotransporter (NCC) located in the apical membrane of the distal convoluted tubule (DCT) cells in the kidney.[1] This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid, leading to an increased excretion of these ions and, consequently, water, resulting in diuresis.[1][6]

In addition to its diuretic effect, this compound also exhibits vasodilatory properties, which contribute to its antihypertensive effect. This vasodilation is thought to be mediated by the activation of calcium-activated potassium channels (KCa) in vascular smooth muscle cells.[1]

Signaling Pathway for Diuretic Action

Caption: Diuretic action of this compound via inhibition of the Na+/Cl- cotransporter.

Proposed Signaling Pathway for Vasodilatory Action

Caption: Proposed mechanism for this compound-induced vasodilation.

Experimental Protocols

The evaluation of the diuretic activity of this compound and its analogues involves a series of well-defined in vivo and in vitro experimental protocols.

In Vivo Diuretic Activity Assessment in Rats (Lipschitz Test)

This is a widely used method for screening the diuretic activity of new compounds.

Objective: To determine the diuretic activity of a test compound by measuring urine output and electrolyte excretion in rats compared to a standard diuretic and a control group.

Methodology:

-

Animal Model: Male or female Wistar or Sprague-Dawley rats, weighing 150-200g, are used. The animals are fasted overnight with free access to water.

-

Grouping: Animals are divided into three groups: a control group (vehicle, e.g., normal saline), a standard group (e.g., furosemide or hydrochlorothiazide), and a test group (this compound analogue).

-

Hydration: All animals are hydrated with normal saline (0.9% NaCl) at a dose of 25 ml/kg body weight, administered orally.

-

Drug Administration: Immediately after hydration, the control group receives the vehicle, the standard group receives the standard diuretic, and the test group receives the test compound, all administered orally.

-

Urine Collection: The animals are placed in individual metabolic cages designed to separate urine and feces. Urine is collected for a period of 5 to 24 hours.

-

Analysis: The total volume of urine excreted by each animal is measured. The urine is also analyzed for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes.

-

Data Evaluation: The diuretic activity is calculated as the ratio of the urine volume of the test group to that of the control group. The natriuretic and kaliuretic activities are also determined by comparing the electrolyte excretion between the groups.

Experimental Workflow for In Vivo Diuretic Activity Screening

Caption: Workflow for in vivo screening of diuretic activity.

In Vitro Na+/Cl- Cotransporter (NCC) Inhibition Assay

This assay directly measures the ability of a compound to inhibit the primary molecular target of this compound.

Objective: To quantify the inhibitory potency (e.g., IC50) of a test compound on the Na+/Cl- cotransporter.

Methodology:

-

Cell Line: A stable cell line expressing the human Na+/Cl- cotransporter (hNCC), such as HEK293 or Xenopus laevis oocytes, is used.

-

Radiotracer Uptake: The activity of the NCC is measured by quantifying the uptake of a radiolabeled ion, typically 22Na+ or 36Cl-, into the cells.

-

Assay Procedure:

-

Cells are cultured to confluence in appropriate multi-well plates.

-

The cells are washed and pre-incubated in a buffer solution.

-

The test compound (this compound analogue) at various concentrations is added to the cells.

-

The uptake of the radiolabeled ion is initiated by adding the radiotracer to the incubation medium.

-

After a defined incubation period, the uptake is terminated by rapidly washing the cells with an ice-cold stop solution to remove extracellular radiotracer.

-

The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

-

Data Analysis: The percentage of inhibition of radiotracer uptake is calculated for each concentration of the test compound relative to a control (no inhibitor). The IC50 value, which is the concentration of the compound that causes 50% inhibition of NCC activity, is determined by fitting the data to a dose-response curve.

Conclusion

The structure-activity relationship of this compound is well-defined, with key structural motifs being essential for its diuretic and antihypertensive effects. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals. A thorough understanding of the SAR of this compound, coupled with the application of robust experimental methodologies, is crucial for the discovery and development of next-generation diuretic therapies with improved efficacy and safety profiles. The visualization of the signaling pathways and experimental workflows further aids in comprehending the complex interplay between the chemical structure of this compound and its pharmacological outcomes.

References

Bendroflumethiazide: An In-depth Technical Guide on its Diuretic Versus Hypotensive Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bendroflumethiazide, a thiazide diuretic, has been a cornerstone in the management of hypertension and edema for decades. Its therapeutic efficacy stems from two primary pharmacological actions: a potent diuretic effect and a distinct hypotensive effect. While the diuretic action is well-characterized, the mechanisms underlying its vasodilatory properties are more complex and continue to be an area of active research. This technical guide provides a comprehensive investigation into the diuretic and hypotensive effects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways to aid researchers and drug development professionals in their understanding and further exploration of this important molecule.

Introduction

This compound is a sulfonamide derivative belonging to the thiazide class of diuretics.[1] Chemically, it is 3-benzyl-3,4-dihydro-6-(trifluoromethyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide. Its primary clinical indications are the treatment of hypertension and edema associated with conditions such as congestive heart failure, liver cirrhosis, and corticosteroid or estrogen therapy.[2][3] The therapeutic utility of this compound is rooted in its ability to modulate renal electrolyte handling and vascular tone, leading to a reduction in blood volume and peripheral resistance.[3]

Mechanism of Action

This compound exerts its diuretic and hypotensive effects through distinct, though potentially interrelated, mechanisms.

Diuretic Effect: Inhibition of the Na+/Cl- Cotransporter

The principal diuretic mechanism of this compound involves the inhibition of the sodium-chloride (Na+/Cl-) cotransporter (NCC), also known as the thiazide-sensitive Na+-Cl- cotransporter, located in the apical membrane of the distal convoluted tubule (DCT) cells in the kidney.[4] By blocking this transporter, this compound reduces the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[4] The increased luminal concentration of these ions leads to an osmotic retention of water, resulting in increased urine output (diuresis) and a subsequent reduction in plasma and extracellular fluid volume.[4]

Hypotensive Effect: Vasodilation

The antihypertensive effect of this compound is not solely attributable to its diuretic-induced volume depletion.[3] In the long term, the reduction in blood pressure is primarily due to a decrease in peripheral vascular resistance, a consequence of its vasodilatory actions.[5] The precise signaling pathways for this effect are still under investigation, but two key mechanisms have been proposed:

-

Activation of Calcium-Activated Potassium (KCa) Channels: this compound is thought to activate large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells.[3]

-

Inhibition of Carbonic Anhydrase: Thiazide diuretics, including this compound, can inhibit carbonic anhydrase in vascular smooth muscle. This inhibition leads to intracellular alkalinization, which in turn promotes the opening of KCa channels, causing hyperpolarization of the cell membrane and subsequent vasodilation.

Quantitative Data: Dose-Response Relationships

The following tables summarize the dose-dependent diuretic and hypotensive effects of this compound based on clinical trial data. The diuretic effect is indirectly represented by changes in serum potassium and urate levels, as direct comparative urine output data across a dose range is limited in publicly available literature.

Table 1: Dose-Response of this compound on Blood Pressure [6][7]

| Daily Dose (mg) | Mean Systolic Blood Pressure Reduction (mmHg) | Mean Diastolic Blood Pressure Reduction (mmHg) |

| 1.25 | 11 | 7 |

| 2.5 | Not specified | 9.8 |

| 5.0 | Not specified | 10.8 |

| 10.0 | Not specified | 10.1 |

Table 2: Dose-Response of this compound on Serum Electrolytes and Urate (Indicators of Diuretic Effect) [6][7][8]

| Daily Dose (mg) | Mean Serum Potassium Change (mmol/L) | Mean Serum Urate Change (µmol/L) |

| 1.25 | -0.3 | +40 |

| 2.5 | Not specified | Not specified |

| 5.0 | Not specified | Not specified |

| 10.0 | Significant decrease | Significant increase |

Note: A decrease in serum potassium (hypokalemia) and an increase in serum urate (hyperuricemia) are characteristic biochemical changes associated with the diuretic action of thiazides.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: Diuretic effect signaling pathway of this compound.

Caption: Hypotensive (vasodilatory) effect signaling pathway.

Experimental Workflow

Caption: General experimental workflow for assessing diuretic and hypotensive effects.

Experimental Protocols

Protocol for Measuring Diuretic Effect in Rodents

Objective: To quantify the diuretic effect of this compound by measuring urine volume and electrolyte excretion in rats.

Materials:

-

Male Wistar rats (200-250 g)

-

Metabolic cages designed for separation of urine and feces

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose solution)

-

Oral gavage needles

-

Graduated cylinders

-

Flame photometer or ion-selective electrodes for electrolyte analysis

Procedure:

-

Acclimatization: House rats individually in metabolic cages for at least 3 days prior to the experiment to allow for acclimatization to the environment. Provide free access to standard chow and water.

-

Fasting: Withhold food and water for 18 hours before the start of the experiment to ensure an empty gastrointestinal tract and a uniform hydration state.

-

Grouping: Randomly divide the rats into experimental groups (n=6-8 per group):

-

Group 1: Vehicle control

-

Group 2: this compound (low dose)

-

Group 3: this compound (medium dose)

-

Group 4: this compound (high dose)

-

-

Hydration: Administer a saline load (e.g., 25 mL/kg, intraperitoneally or orally) to all animals to ensure a measurable urine output.

-

Drug Administration: Immediately after hydration, administer the vehicle or the assigned dose of this compound via oral gavage.

-

Urine Collection: Place the rats back into their metabolic cages and collect urine over a specified period (e.g., 5 or 24 hours).

-

Measurement:

-

Record the total urine volume for each rat.

-

Centrifuge the urine samples to remove any particulate matter.

-

Analyze the supernatant for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes.

-

-

Data Analysis: Calculate the total excretion of each electrolyte by multiplying the concentration by the urine volume. Compare the mean urine volume and electrolyte excretion between the control and treated groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Protocol for Continuous Blood Pressure Monitoring in Conscious Rodents

Objective: To measure the hypotensive effect of this compound in conscious, freely moving rats using radiotelemetry.

Materials:

-

Male spontaneously hypertensive rats (SHR) or normotensive Wistar-Kyoto (WKY) rats

-

Implantable radiotelemetry transmitters

-

Surgical instruments for sterile surgery

-

Anesthesia (e.g., isoflurane)

-

Receivers and data acquisition system

-

This compound

-

Vehicle

Procedure:

-

Transmitter Implantation (Surgical Procedure):

-

Anesthetize the rat using isoflurane.

-

Under aseptic surgical conditions, make a midline abdominal incision.

-

Isolate the abdominal aorta and insert the catheter of the telemetry transmitter. Secure the catheter with surgical glue and sutures.

-

Place the body of the transmitter in the abdominal cavity.

-

Close the abdominal muscle and skin layers with sutures.

-

Administer post-operative analgesics as required and allow the animal to recover for at least one week.

-

-

Baseline Blood Pressure Recording:

-

After the recovery period, record baseline blood pressure and heart rate continuously for 24-48 hours to establish a stable baseline.

-

-

Grouping and Drug Administration:

-

Randomly assign the rats to treatment groups (vehicle control and this compound doses).

-

Administer the drug or vehicle daily via oral gavage at the same time each day for the duration of the study (e.g., 1-4 weeks).

-

-

Continuous Blood Pressure Monitoring:

-

Record blood pressure and heart rate continuously throughout the treatment period.

-

-

Data Analysis:

-

Analyze the telemetered data to calculate mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) over 24-hour periods or at specific time points.

-

Compare the changes in blood pressure parameters from baseline between the control and this compound-treated groups using appropriate statistical methods (e.g., repeated measures ANOVA).

-

Discussion and Future Directions

This guide has elucidated the distinct yet complementary diuretic and hypotensive mechanisms of this compound. The diuretic effect, mediated by the inhibition of the Na+/Cl- cotransporter, leads to a reduction in blood volume, which contributes to the initial lowering of blood pressure. The sustained antihypertensive effect, however, is largely dependent on its vasodilatory properties, which are linked to the inhibition of carbonic anhydrase and the subsequent activation of KCa channels in vascular smooth muscle.

While the dose-response relationship for the hypotensive effect is relatively well-established, there is a need for more studies that directly and concurrently quantify the diuretic (urine volume and natriuresis) and hypotensive effects of this compound across a range of doses. Such studies would provide a more complete picture of the pharmacodynamic profile of the drug and could inform optimal dosing strategies to maximize antihypertensive efficacy while minimizing diuretic-related side effects such as electrolyte disturbances.

Further research into the molecular intricacies of the vasodilatory signaling pathway, including the specific isoforms of carbonic anhydrase and KCa channels involved, could lead to the development of novel antihypertensive agents with improved efficacy and safety profiles.

Conclusion

This compound remains a valuable therapeutic agent for the management of hypertension and edema. A thorough understanding of its dual diuretic and hypotensive mechanisms is crucial for its rational use in clinical practice and for guiding future drug discovery efforts. This technical guide provides a foundational resource for researchers and drug development professionals, summarizing the current knowledge, presenting key quantitative data, and offering detailed experimental protocols to facilitate further investigation into the pharmacology of this compound and related compounds.

References

- 1. Low-dose antihypertensive treatment with a thiazide diuretic is not diabetogenic. A 10-year controlled trial with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. amberlife.net [amberlife.net]